An In-depth Technical Guide to 2-(4-Amino-3-nitrophenoxy)ethanol
An In-depth Technical Guide to 2-(4-Amino-3-nitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Amino-3-nitrophenoxy)ethanol, a key chemical intermediate. It is designed to furnish researchers, scientists, and professionals in drug development with essential information, from its fundamental chemical identity to its synthesis and potential applications.
Chemical Identity and Properties
Chemical Name: 2-(4-Amino-3-nitrophenoxy)ethanol
CAS Number: 50982-74-6[1]
Molecular Formula: C₈H₁₀N₂O₄[1]
Molecular Weight: 198.18 g/mol [1]
Synonyms:[1]
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2-(4-amino-3-nitrophenoxy)ethan-1-ol
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Ethanol, 2-(4-amino-3-nitrophenoxy)-
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3-nitro-4-aminophenoxyethanol
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(4-AMINO-3-NITRO)PHENOXYETHANOL
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 429.7°C at 760 mmHg | [1] |
| Flash Point | 213.7°C | [1] |
| Density | 1.399 g/cm³ | [1] |
| Canonical SMILES | C1=CC(=C(C=C1OCCO)[O-])N | [1] |
| InChI Key | UTHUZYBSSBFPES-UHFFFAOYSA-N | [1] |
Synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol
The synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3] This strategy involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis would proceed in two primary stages: the synthesis of the key precursor, 4-amino-3-nitrophenol, followed by its etherification.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 2-(4-Amino-3-nitrophenoxy)ethanol.
Experimental Protocol: Synthesis of 2-(4-Amino-3-nitrophenoxy)ethanol
Stage 1: Synthesis of 4-Amino-3-nitrophenol (Precursor)
The synthesis of the precursor, 4-amino-3-nitrophenol, is a critical first step. A common method involves the nitration of p-aminophenol, which requires protection of the amino and hydroxyl groups to ensure selective nitration.[4]
Step-by-Step Methodology:
-
Acetylation of p-Aminophenol:
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In a reaction vessel, combine p-aminophenol with acetic anhydride.
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Heat the mixture to reflux. This step protects both the amino and hydroxyl groups as acetyl esters.
-
-
Nitration:
-
Cool the reaction mixture.
-
Slowly add nitric acid while maintaining a low temperature to introduce the nitro group onto the aromatic ring.
-
-
Hydrolysis:
-
Add a solution of sodium hydroxide to the reaction mixture and heat. This will hydrolyze the acetyl groups to yield 4-amino-3-nitrophenol.[1]
-
Acidify the solution to precipitate the product, which can then be collected by filtration.
-
Stage 2: Etherification of 4-Amino-3-nitrophenol
With the precursor in hand, the next stage is the formation of the ether linkage via a Williamson ether synthesis.[3]
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve 4-amino-3-nitrophenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
-
Nucleophilic Attack:
-
Add 2-chloroethanol to the reaction mixture. The phenoxide will act as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.
-
Heat the reaction mixture to drive the reaction to completion.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-Amino-3-nitrophenoxy)ethanol.
-
Applications in Research and Drug Development
While specific applications for 2-(4-Amino-3-nitrophenoxy)ethanol are not extensively documented in publicly available literature, its structure suggests several potential uses as a valuable building block in medicinal chemistry and materials science.
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As a Synthetic Intermediate: The presence of three reactive sites—the primary amine, the nitro group, and the primary alcohol—makes this molecule a versatile precursor for the synthesis of more complex molecules.
-
The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.
-
The nitro group can be reduced to a second amino group, opening up possibilities for the synthesis of diamino compounds, which are precursors to various heterocycles like benzimidazoles.[5]
-
The hydroxyl group can be further functionalized, for example, by esterification or conversion to a leaving group for subsequent nucleophilic substitution.
-
-
In Drug Discovery: Nitroaromatic compounds are a known class of pharmacophores with a wide range of biological activities. They are often used in the development of antimicrobial and anticancer agents. The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, making it a target for the development of hypoxia-activated prodrugs.
-
In Materials Science: The aromatic nature of the compound, combined with its functional groups, suggests potential applications in the synthesis of dyes and polymers. The precursor, 4-amino-3-nitrophenol, is used in hair dye formulations.[6]
Potential Research Workflow
Caption: Potential research pathways using the target molecule.
Safety and Handling
Potential Hazards:
-
Skin Irritation: May cause skin irritation.[7]
-
Eye Irritation: May cause serious eye irritation.[7]
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Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Analytical Methods
The purity and identity of 2-(4-Amino-3-nitrophenoxy)ethanol can be confirmed using standard analytical techniques. For a structurally similar compound, 2-(4-Amino-3-nitroanilino)ethanol, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analysis.[6]
Proposed HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
Structural elucidation can be achieved using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Conclusion
2-(4-Amino-3-nitrophenoxy)ethanol is a chemical intermediate with significant potential for applications in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable building block for the creation of novel compounds. While detailed application and safety data are currently limited, this guide provides a solid foundation for researchers and scientists to work with this compound safely and effectively.
References
-
Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Named Reactions. (2026, January 14). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. Retrieved from [Link]
- Google Patents. (n.d.). GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Nitrophenoxy)ethanol. Retrieved from [Link]
-
American Chemical Society. (2025, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). 2-(4-Amino-3-nitroanilino)ethanol. Retrieved from [Link]
Sources
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- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(4-Amino-3-nitroanilino)ethanol | SIELC Technologies [sielc.com]
- 7. 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Illustrative)